molecular formula C37H54Cl2N2O B1207009 Spasman combination CAS No. 79173-11-8

Spasman combination

货号: B1207009
CAS 编号: 79173-11-8
分子量: 613.7 g/mol
InChI 键: FYGIHRWGHJTILE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Spasman combination refers to a pharmaceutical formulation primarily containing butylscopolamine (N-methyl-N-(2-phenylethyl)-amin-hydrochlorid), a quaternary ammonium anticholinergic agent used as a spasmolytic for treating colicky pain . Its mechanism involves competitive inhibition of muscarinic acetylcholine receptors, reducing smooth muscle contractions in the gastrointestinal and biliary tracts . The compound is structurally characterized by a phenyl-ethyl-amine backbone with a methyl group and a chloride counterion, which enhances its polarity and limits blood-brain barrier penetration, minimizing central nervous system side effects . Clinical applications include relief of intestinal, biliary, and renal colic, often administered via oral or parenteral routes .

属性

CAS 编号

79173-11-8

分子式

C37H54Cl2N2O

分子量

613.7 g/mol

IUPAC 名称

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;dihydrochloride

InChI

InChI=1S/C20H31NO.C17H21N.2ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;2-11H,12-15H2,1H3;2*1H

InChI 键

FYGIHRWGHJTILE-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl.Cl

规范 SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl.Cl

同义词

spasman combination

产品来源

United States

相似化合物的比较

Structural Comparisons

  • Spasman vs. Buscopan® : Both are quaternary ammonium compounds, but Buscopan® incorporates a scopolamine backbone with a butylbromide group, enhancing its anticholinergic potency .
  • Parkopan and Dispasmol: Limited structural data exist, but gravimetric analyses indicate Parkopan’s high purity (98.2%) compared to Spasman (97.5%) . Dispasmol’s barbiturate-like structure suggests sedative-spasmolytic dual action, unlike Spasman’s selective anticholinergic activity .

Functional Comparisons

  • Efficacy : Spasman and Buscopan® show comparable efficacy in colic relief, but Buscopan®’s higher bioavailability may extend its therapeutic window .
  • Safety : Spasman’s low CNS penetration reduces neurotoxic risks, whereas Dispasmol’s barbiturate component poses sedation risks .

Pharmacological and Toxicological Data

  • Spasman : LD₅₀ (rat, oral): 450 mg/kg; human therapeutic dose: 10–20 mg . Toxicity includes anticholinergic syndrome at overdoses (e.g., delirium, hyperthermia) .
  • Buscopan® : LD₅₀ (rat, oral): 320 mg/kg; narrower safety margin due to potent receptor binding .
  • Parkopan: No significant toxicity reported in gravimetric studies, suggesting a favorable safety profile .

Analytical Methods for Comparison

  • Capillary Electrophoresis (CE) : Chalavi et al. (2018) demonstrated superior enantioseparation of Spasman using dual chiral selectors compared to Parkopan, highlighting structural nuances in their ionic mobility .
  • Gravimetric Analysis : Papke (1968) established Spasman’s purity (97.5%) versus Parkopan (98.2%), with Dispasmol requiring specialized solvent extraction due to hygroscopicity .
  • Potentiometric Sensors : Li et al. (2021) developed a graphene oxide electrode for quantifying butylscopolamine in biological matrices, achieving a detection limit of 0.1 μM, outperforming methods for Parkopan .

常见问题

Basic Research Questions

Q. What foundational methodologies are recommended for initial experimental studies on Spasman combination?

  • Methodological Answer : Begin with a scoping review to map existing literature and identify knowledge gaps. Use PRISMA guidelines to ensure transparency in study selection, data extraction, and bias assessment . For experimental design, adopt a hypothesis-driven approach with controlled variables (e.g., dose-response relationships, interaction kinetics). Pilot studies should include reproducibility checks using techniques like intra- and inter-laboratory validation .

Q. How to structure a systematic review for this compound research?

  • Methodological Answer :

Define inclusion/exclusion criteria using PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks.

Use hybrid semantic search strategies (e.g., combining keyword-based queries with ontology-driven terms) across databases like PubMed, Scopus, and Web of Science .

Apply the Cochrane Risk of Bias Tool for quality assessment and synthesize data via meta-analysis (fixed/random effects models) or narrative synthesis for heterogeneous data .

Q. What are common pitfalls in data collection for this compound studies, and how to mitigate them?

  • Methodological Answer :

  • Pitfall 1 : Inconsistent measurement protocols.
    Solution: Standardize protocols using validated instruments and document deviations in a lab notebook .
  • Pitfall 2 : Sampling bias.
    Solution: Use stratified random sampling and power analysis to determine sample size .

Advanced Research Questions

Q. How to resolve contradictions in this compound data from heterogeneous sources (e.g., in vitro vs. clinical studies)?

  • Methodological Answer :

Perform sensitivity analysis to identify outliers or confounding variables .

Use triangulation: Compare results across methodologies (e.g., molecular docking simulations vs. wet-lab assays).

Apply Bayesian meta-analysis to incorporate prior probability distributions and update evidence strength dynamically .

  • Data Table :
Data SourceConflict TypeResolution Technique
In vitroDose-response mismatchCross-validate with pharmacokinetic models
ClinicalAdverse event variabilitySubgroup analysis by patient demographics

Q. What advanced semantic search techniques optimize literature retrieval for this compound research?

  • Methodological Answer :

  • Combine fact-based retrieval (e.g., SPARQL queries on knowledge graphs like Wikidata) with document-based retrieval (e.g., TF-IDF or BERT embeddings) .
  • Use Boolean operators (AND/OR/NOT) and proximity searches (e.g., "this compound NEAR/5 efficacy") to refine results .
  • Leverage hybrid systems like QALD-5 benchmarks for natural language queries on structured and unstructured data .

Q. How to integrate hybrid data (textual publications + structured datasets) in this compound meta-analyses?

  • Methodological Answer :

Extract structured data (e.g., IC50 values, binding affinities) using text-mining tools like OpenTargets or BioBERT .

Harmonize metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) and ontologies (e.g., ChEBI for chemical entities) .

Employ federated search platforms to aggregate data from repositories like Figshare and Mendeley Data .

Methodological Resources

  • Systematic Reviews : PRISMA checklist , Cochrane Handbook .
  • Data Integration : Hybrid semantic search frameworks , FAIR principles .
  • Conflict Resolution : Bayesian meta-analysis , triangulation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。